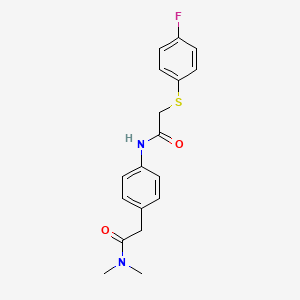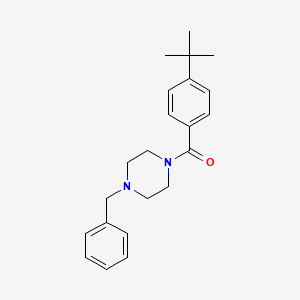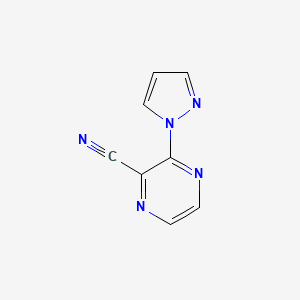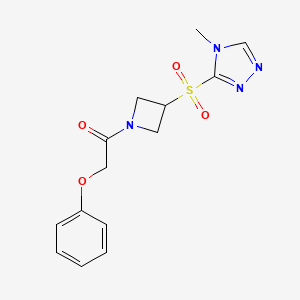
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone, also known as MTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MTA is a small molecule inhibitor that has shown promising results in the treatment of various diseases such as cancer, inflammation, and viral infections.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound , due to its complex structure, could potentially be involved in research related to the synthesis and structural analysis of novel organic compounds. For instance, the synthesis and X-ray crystallographic analysis of azetidin-2-ones derived from reactions involving phenoxyacetyl chloride in the presence of triethylamine highlight the methods for elucidating the structures of similar complex molecules (Sharma, Venugopalan, & Bhaduri, 2003).
Reactivity and Mechanism Studies
Research into the reactivity and mechanisms of related compounds under various conditions can offer insights into their potential applications. The study of contrasting C- and O-atom reactivities of ketone and enolate forms of sulfonyloxyimino compounds under different conditions provides valuable information on their chemical behavior, which could be relevant for the compound (Ning, Otani, & Ohwada, 2018).
Synthesis of Heterocyclic Compounds
The compound’s structural features, including the triazole and azetidine units, make it a candidate for research into the synthesis of heterocyclic compounds. Studies on the synthesis of triazenes and their reactions to form heterocyclic compounds provide a foundation for understanding how similar compounds could be utilized in the creation of novel heterocyclic structures (Tanno & Kamiya, 1979).
Energetic Material Synthesis
Compounds containing azetidine units have been explored for their potential in the synthesis of energetic materials. The improved synthesis of 1,3,3-trinitroazetidine, utilizing oxidation steps, showcases the potential application of similar compounds in the development of energetic materials with high purity and yield (Singh, Sikder, & Sikder, 2005).
Novel Reaction Pathways and Synthetic Applications
The structural complexity and the presence of a sulfonyl triazole moiety in the compound suggest its utility in exploring novel reaction pathways and synthetic applications. Research into the cycloaddition reactions of sulfonyl-1,2,3-triazoles, for example, reveals their utility as synthons for constructing diverse heterocyclic compounds, highlighting the broader applicability of such structures in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).
Propiedades
IUPAC Name |
1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-17-10-15-16-14(17)23(20,21)12-7-18(8-12)13(19)9-22-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKYAKXDPXJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2814541.png)
![prop-2-enyl 5-(4-fluorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2814542.png)
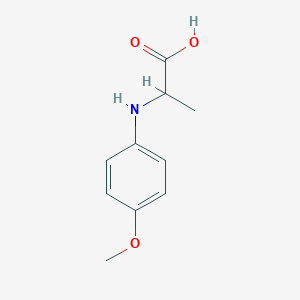
![[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile](/img/structure/B2814544.png)
![2-chloro-1-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2814547.png)
![3,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2814548.png)
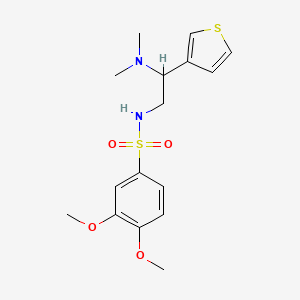

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2814555.png)


